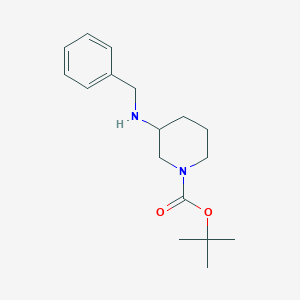

Tert-butyl 3-(benzylamino)piperidine-1-carboxylate

Overview

Description

Tert-butyl 3-(benzylamino)piperidine-1-carboxylate is a chemical compound belonging to the piperidine family. It is characterized by the presence of a tert-butyl group, a benzylamino group, and a piperidine ring. This compound is often used as an intermediate in organic synthesis and has various applications in scientific research.

Biochemical Analysis

Biochemical Properties

Tert-butyl 3-(benzylamino)piperidine-1-carboxylate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with voltage-gated sodium channels, enhancing their slow inactivation . This interaction is crucial in regulating the activity of these channels, which are essential for the propagation of electrical signals in neurons. Additionally, this compound has been found to interact with the collapse response mediator protein 2 (CRMP2), a protein involved in neuronal development and axonal growth . These interactions highlight the compound’s potential in modulating biochemical pathways and influencing cellular functions.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound’s interaction with voltage-gated sodium channels can affect neuronal excitability and signal transmission . Furthermore, its interaction with CRMP2 can influence neuronal development and axonal growth, impacting the overall function of neurons . These effects underscore the compound’s potential in influencing cellular processes and its relevance in neurological research.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound binds to voltage-gated sodium channels, enhancing their slow inactivation and thereby modulating their activity . This binding interaction is crucial for regulating the electrical activity of neurons. Additionally, the compound’s interaction with CRMP2 involves binding to specific sites on the protein, influencing its function and activity . These molecular interactions highlight the compound’s potential in modulating biochemical pathways and influencing cellular functions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under normal laboratory conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound can lead to changes in cellular function, including alterations in gene expression and cellular metabolism . These temporal effects are crucial for understanding the compound’s potential in long-term biochemical research.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been found to modulate the activity of voltage-gated sodium channels and CRMP2, influencing neuronal function . At high doses, the compound can exhibit toxic or adverse effects, including alterations in cellular metabolism and gene expression . These dosage effects are important for determining the compound’s therapeutic potential and safety in biochemical research.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its activity and function. The compound’s interaction with voltage-gated sodium channels and CRMP2 highlights its role in modulating biochemical pathways . Additionally, the compound’s metabolism can influence metabolic flux and metabolite levels, impacting overall cellular function . These metabolic pathways are crucial for understanding the compound’s potential in biochemical research.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by various transporters and binding proteins. The compound’s interaction with voltage-gated sodium channels and CRMP2 can influence its localization and accumulation within cells . Additionally, the compound’s transport and distribution can impact its activity and function, highlighting the importance of understanding these processes in biochemical research .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound’s interaction with voltage-gated sodium channels and CRMP2 can influence its localization to specific compartments or organelles within cells . Additionally, post-translational modifications and targeting signals can direct the compound to specific subcellular locations, impacting its activity and function . Understanding the subcellular localization of the compound is important for elucidating its potential in biochemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-(benzylamino)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate and benzylamine. The reaction is usually carried out under controlled conditions to ensure high yield and purity. The general synthetic route can be summarized as follows:

Starting Materials: Piperidine, tert-butyl chloroformate, benzylamine.

Reaction Conditions: The reaction is typically conducted in an organic solvent such as dichloromethane or tetrahydrofuran. The temperature is maintained at around 0-5°C to control the reaction rate.

Procedure: Piperidine is first reacted with tert-butyl chloroformate to form tert-butyl piperidine-1-carboxylate. This intermediate is then reacted with benzylamine to yield this compound.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-(benzylamino)piperidine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the compound into its corresponding amines.

Substitution: The benzylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Substitution reactions often involve the use of nucleophiles such as alkyl halides or acyl chlorides.

Major Products Formed

Oxidation: N-oxides of this compound.

Reduction: Corresponding amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Tert-butyl 3-(benzylamino)piperidine-1-carboxylate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of tert-butyl 3-(benzylamino)piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Tert-butyl 3-oxopiperidine-1-carboxylate: A similar compound with an oxo group instead of a benzylamino group.

Tert-butyl 4-(phenylamino)piperidine-1-carboxylate: Another related compound with a phenylamino group.

Uniqueness

Tert-butyl 3-(benzylamino)piperidine-1-carboxylate is unique due to the presence of the benzylamino group, which imparts distinct chemical and biological properties. This makes it a valuable intermediate in the synthesis of various complex molecules and a subject of interest in scientific research.

Biological Activity

Tert-butyl 3-(benzylamino)piperidine-1-carboxylate is a piperidine derivative that has garnered attention for its potential biological activities. This compound is structurally characterized by a tert-butyl group, a benzylamino moiety, and a carboxylate functional group, which contribute to its pharmacological properties. Understanding its biological activity involves exploring its interactions with various biological targets, mechanisms of action, and potential therapeutic applications.

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes in the body. Piperidine derivatives are known for their diverse pharmacological effects, often functioning as ligands for neurotransmitter receptors such as:

- GABA receptors : These interactions can modulate neuronal excitability and have implications in treating anxiety and epilepsy.

- Dopamine receptors : The compound may influence dopaminergic pathways, potentially impacting mood disorders and neurodegenerative diseases.

Biological Activities

Research indicates that this compound exhibits several key biological activities:

- Anticancer Activity : Preliminary studies suggest that this compound may possess cytotoxic effects against various cancer cell lines. For instance, it has been evaluated for its ability to inhibit cell proliferation in human liver carcinoma (HepG2) cells.

- Antimicrobial Properties : The compound has shown potential antimicrobial activity against specific bacterial strains, indicating its usefulness in developing new antibiotics.

Case Studies and Research Findings

Several studies have explored the biological activity of similar piperidine derivatives, providing insights into the expected effects of this compound:

- Cytotoxicity Assays : In vitro studies using MTT assays have demonstrated that piperidine derivatives can exhibit significant cytotoxicity against cancer cell lines. For example, compounds structurally related to this compound showed IC50 values indicating potent inhibitory effects on cell viability.

- Structure-Activity Relationship (SAR) : Research has highlighted the importance of specific structural features in determining the biological activity of piperidine derivatives. The presence of electron-donating groups and the spatial arrangement of substituents are critical for enhancing activity against cancer cells.

Data Table: Biological Activity Summary

Properties

IUPAC Name |

tert-butyl 3-(benzylamino)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26N2O2/c1-17(2,3)21-16(20)19-11-7-10-15(13-19)18-12-14-8-5-4-6-9-14/h4-6,8-9,15,18H,7,10-13H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYOZLJFLGIAVOE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC(C1)NCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10647086 | |

| Record name | tert-Butyl 3-(benzylamino)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10647086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

183207-64-9 | |

| Record name | tert-Butyl 3-(benzylamino)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10647086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.